molecular formula C16H22O4Si2 B14600096 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) CAS No. 61157-23-1

2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)

Cat. No.: B14600096
CAS No.: 61157-23-1
M. Wt: 334.51 g/mol
InChI Key: IJDXEICSFACLKS-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then reacted with propenoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoic acid moieties can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) involves its interaction with specific molecular targets and pathways. The dimethylsilanediyl groups can enhance the compound’s stability and reactivity, while the prop-2-enoic acid moieties can participate in various chemical reactions. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
  • 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
  • 2,2’-[1,4-Phenylenebis(methylene)]bis(oxy)dibenzoic acid

Uniqueness

2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) stands out due to its incorporation of dimethylsilanediyl groups, which impart unique properties such as enhanced thermal stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.

Properties

CAS No.

61157-23-1

Molecular Formula

C16H22O4Si2

Molecular Weight

334.51 g/mol

IUPAC Name

2-[[4-[1-carboxyethenyl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-enoic acid

InChI

InChI=1S/C16H22O4Si2/c1-11(15(17)18)21(3,4)13-7-9-14(10-8-13)22(5,6)12(2)16(19)20/h7-10H,1-2H2,3-6H3,(H,17,18)(H,19,20)

InChI Key

IJDXEICSFACLKS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C(=O)O)C(=C)C(=O)O

Origin of Product

United States

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